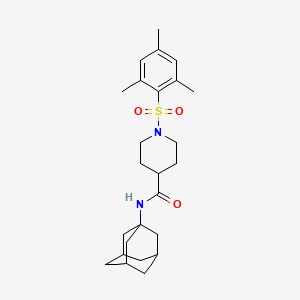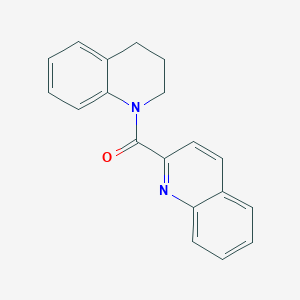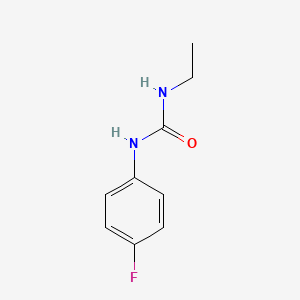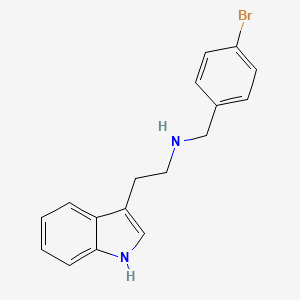![molecular formula C9H14N2O2 B7478031 N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide, commonly known as OPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OPAA is a derivative of the cyclic amino acid proline and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
OPAA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, OPAA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, OPAA has been used as a plant growth regulator, promoting plant growth and increasing crop yield. In material science, OPAA has been used as a monomer for the synthesis of various polymers and copolymers, which have unique properties such as biodegradability and biocompatibility.
Wirkmechanismus
The exact mechanism of action of OPAA is not fully understood, but it is believed to interact with various cellular signaling pathways, leading to its anti-inflammatory and anti-tumor properties. OPAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, OPAA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
OPAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that OPAA can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, OPAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. In vivo studies have shown that OPAA can reduce the growth of tumors and improve the survival rate of mice with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OPAA in lab experiments is its unique chemical structure and properties, which make it a potential candidate for various applications. Additionally, OPAA is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using OPAA in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, proper safety measures should be taken when handling OPAA in the lab.
Zukünftige Richtungen
There are various future directions for the research of OPAA, including the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, OPAA can be used as a plant growth regulator to increase crop yield and improve food security. In material science, OPAA can be used as a monomer for the synthesis of various polymers and copolymers, which have unique properties such as biodegradability and biocompatibility. Further research is needed to fully understand the mechanism of action of OPAA and its potential applications in various fields.
In conclusion, N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of OPAA involves the reaction of proline with acryloyl chloride in the presence of a base, and the resulting product is purified using column chromatography. OPAA has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is believed to interact with various cellular signaling pathways, leading to its anti-inflammatory and anti-tumor properties. OPAA has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. There are various future directions for the research of OPAA, and further research is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of OPAA involves the reaction of proline with acryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure OPAA. The yield of OPAA is typically around 50-60%, and the purity can be confirmed using various spectroscopic techniques such as NMR and IR.
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-8(12)10-5-7-11-6-3-4-9(11)13/h2H,1,3-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHUTGLJFBFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)


![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)






